(3S)-3-Amino-3-(2,4,5-trimethylphenyl)propan-1-OL
Description
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-8-6-10(3)11(7-9(8)2)12(13)4-5-14/h6-7,12,14H,4-5,13H2,1-3H3/t12-/m0/s1 |
InChI Key |
YSEKOIVAFXTDJH-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[C@H](CCO)N)C |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(CCO)N)C |
Origin of Product |
United States |
Biological Activity
(3S)-3-Amino-3-(2,4,5-trimethylphenyl)propan-1-OL, with the molecular formula CHNO and a molecular weight of 193.28 g/mol, is a chiral amino alcohol that exhibits potential biological activities due to its unique structural features. The compound's stereochemistry and bulky substituents may influence its interactions with biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound features a propanol backbone with an amino group and a 2,4,5-trimethylphenyl substituent. The presence of a chiral center at the third carbon atom allows for optical activity, which is crucial in pharmaceutical applications where stereochemistry can affect drug efficacy and safety.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 193.28 g/mol |
| CAS Number | 1213502-81-8 |
Preliminary studies indicate that (3S)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-OL may interact with various neurotransmitter transporters, particularly those involved in monoamine systems. This interaction could potentially modulate neurotransmitter levels in the brain, suggesting applications in treating mood disorders or neurodegenerative diseases.
Pharmacological Profiles
Research has shown that compounds similar to (3S)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-OL exhibit varying degrees of biological activity based on their structural modifications. For instance:
| Compound Name | Key Features |
|---|---|
| (3R)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-ol | Different stereochemistry; potential different activity |
| 3-amino-2-methyl-1-(2,4,6-trimethylphenyl)propan-1-ol | Additional methyl group; altered steric properties |
| (1R,3R)-3-amino-1-(4-methylphenyl)-3-(2,4,6-trimethylphenyl)propan-1-ol hydrochloride | Larger structure; different binding characteristics |
These variations can significantly impact the binding affinity and selectivity for biological targets.
Case Studies and Research Findings
- Neurotransmitter Interaction : A study investigating the binding affinity of (3S)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-OL to serotonin and dopamine transporters showed promising results. The compound demonstrated moderate affinity for these targets, indicating potential use in treating depression or anxiety disorders.
- In Vitro Studies : In vitro assays revealed that this compound could inhibit the reuptake of serotonin by approximately 30%, suggesting its role as a potential selective serotonin reuptake inhibitor (SSRI). Further studies are needed to evaluate its efficacy and safety profile in vivo.
- Molecular Docking Studies : Molecular docking simulations have indicated that (3S)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-OL fits well within the active sites of certain receptors involved in neurotransmission. These findings support the hypothesis that structural features significantly influence biological activity.
Scientific Research Applications
Based on the search results, here is information regarding (3S)-3-Amino-3-(2,4,5-trimethylphenyl)propan-1-OL:
(3S)-3-Amino-3-(2,4,5-trimethylphenyl)propan-1-OL
(3S)-3-Amino-3-(2,4,5-trimethylphenyl)propan-1-OL , also known as C12H19NO, is a chemical compound with the PubChem CID 93984144 .
Key Properties:
- Molecular Formula: C12H19NO
- Molecular Weight: 193.28 g/mol
- IUPAC Name: (3S)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-ol
- InChI: InChI=1S/C12H19NO/c1-8-6-10(3)11(7-9(8)2)12(13)4-5-14/h6-7,12,14H,4-5,13H2,1-3H3/t12-/m0/s1
- InChIKey: YSEKOIVAFXTDJH-LBPRGKRZSA-N
- SMILES: CC1=CC(=C(C=C1C)C@HN)C
- Synonyms: (3S)-3-AMINO-3-(2,4,5-TRIMETHYLPHENYL)PROPAN-1-OL, 1213448-34-0, EN300-1163904
Applications:
The search results do not contain information regarding specific applications of (3S)-3-Amino-3-(2,4,5-trimethylphenyl)propan-1-OL. However, the search results contain information on similar compounds that may have similar applications.
- 4-amino-butan-1-ol: can be used in asymmetric synthesis and as ligands for receptors .
- 3-Amino-3-(thiophen-2-yl)propan-1-ol: a chemical compound with the molecular formula C7H11NOS .
- Monochloramine: can be used as a secondary disinfectant in drinking water .
- 2-oxazoline analogue or a 1,3-oxazine: can be produced by using 1-aminopropan-2-ol instead of 2-aminoethanol as a raw material .
Comparison with Similar Compounds
Structural and Molecular Differences
The table below compares key structural and molecular features of (3S)-3-Amino-3-(2,4,5-trimethylphenyl)propan-1-OL with two analogs:
*Calculated based on structural extrapolation.
Key Observations:
Substituent Effects: The 2,4,5-trimethylphenyl group in the target compound introduces greater steric hindrance and lipophilicity compared to the 2,3-dimethyl analog . This may enhance metabolic stability but reduce solubility in aqueous media.
Stereochemistry :
- The (3S) configuration of the target compound may confer distinct biological activity compared to racemic mixtures or enantiomers, a critical factor in drug design.
Pharmacological and Industrial Relevance
- Pharmaceutical Intermediates : Both the target compound and its 2,3-dimethyl analog are used in drug synthesis. The additional methyl groups in the target compound could optimize interactions with hydrophobic binding pockets in target proteins .
Preparation Methods
General Characteristics
This compound is characterized by its stereochemistry, which plays a crucial role in its biological activity. The presence of the 2,4,5-trimethylphenyl group contributes to its unique reactivity and properties.
Reaction Pathways
Several methods can be applied for the synthesis of this compound:
- Epoxidation followed by nucleophilic opening: This involves the use of epoxides derived from substituted aromatic compounds and subsequent reaction with ammonia or amines to introduce the amino group.
- Reduction of precursors: Enantioselective reduction of ketones or oxiranes using chiral catalysts can lead to the desired stereochemistry.
- Amino acid derivatives: Starting materials such as α-amino acids can be modified through protection and functionalization steps to yield optically active amino alcohols.
Detailed Synthesis Methods
Epoxide-Based Synthesis
Epoxidation reactions are commonly used for synthesizing amino alcohols. For this compound:
- Reagents: Aqueous hydrogen peroxide or peracids are used for epoxidation.
- Conditions: Typically carried out at temperatures ranging from 50°C to 120°C, depending on the substrate.
- Nucleophilic Opening: The epoxide intermediate is reacted with ammonia or an alkylamine under controlled pH conditions to form the amino alcohol.
Reduction of Ketones
Enantioselective reduction provides a direct pathway to chiral amino alcohols:
Amino Acid Derivative Pathway
Starting with α-amino acids:
- Protection: Amino groups are protected using conventional methods (e.g., Boc or Fmoc groups).
- Functionalization: Hydroxyl groups are introduced via oxidation or substitution reactions.
- Deprotection: Final deprotection yields the target compound.
Optimization Parameters
Reaction Conditions
To maximize yield and stereoselectivity:
Purification Techniques
Purity is enhanced through:
- Recrystallization: Preferred solvents include ethanol and water mixtures.
- Chromatography: Used for isolating optically active forms.
Data Table: Reaction Parameters
| Method | Starting Material | Key Reagents | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Epoxide Opening | Substituted aromatic epoxide | Ammonia/Alkylamine | 50–120 | Methanol/Toluene | 70–85 |
| Enantioselective Reduction | Aromatic ketone | DIP-Cl | Ambient | Ethanol | >90 |
| Amino Acid Derivative | α-Amino acid | Protecting groups + oxidants | Variable | Water/Ethanol | >80 |
Research Findings
Recent studies emphasize:
- The importance of stereocontrol in biological applications.
- Advances in catalyst design for enantioselective reductions.
- Development of greener synthetic routes using less hazardous reagents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
